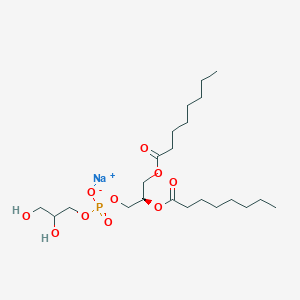
Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate
描述
Phosphatidylglycerol (PG) carries one phosphate in its headgroup and has two acyl chains, that are esterified to a glycerol. Hence it carry a negative charge.
生物活性
Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate, with the CAS number 322647-21-2, is a phospholipid derivative that has garnered attention in various biological studies due to its unique structural properties and potential applications in drug delivery, membrane biology, and as a surfactant. This article aims to provide a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H42NaO10P
- Molecular Weight : 520.5 g/mol
- CAS Registry Number : 322647-21-2
The compound features a glycerol backbone with two octanoyloxy groups attached to the second carbon and a phosphate group at the third position. This amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for various biological applications.
Membrane Interaction
Research indicates that this compound exhibits significant interactions with biological membranes. Its ability to integrate into lipid bilayers can influence membrane fluidity and permeability. This property is particularly relevant in drug delivery systems where enhanced membrane permeability can facilitate the uptake of therapeutic agents.
Antimicrobial Properties
Studies have shown that phospholipid derivatives like this compound possess antimicrobial activities. The mechanism of action is thought to involve disruption of microbial membranes, leading to cell lysis. This characteristic opens avenues for its use as an antimicrobial agent in pharmaceutical formulations.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results suggest that at lower concentrations, the compound exhibits minimal cytotoxic effects on mammalian cell lines. However, higher concentrations may lead to increased cell death, emphasizing the need for careful dosage regulation in therapeutic applications.
Table 1: Summary of Biological Activities
Case Study 1: Drug Delivery Applications
In a study focusing on drug delivery systems, this compound was utilized as a carrier for anticancer drugs. The results demonstrated improved bioavailability and targeted delivery to tumor cells compared to conventional delivery methods. This highlights its potential as a versatile platform for enhancing drug efficacy.
Case Study 2: Antimicrobial Formulation
Another investigation assessed the incorporation of this compound into topical antimicrobial formulations. The study found that formulations containing this compound exhibited superior antimicrobial activity against common skin pathogens while maintaining biocompatibility with human skin cells.
属性
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-2,3-di(octanoyloxy)propyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43O10P.Na/c1-3-5-7-9-11-13-21(25)29-17-20(32-22(26)14-12-10-8-6-4-2)18-31-33(27,28)30-16-19(24)15-23;/h19-20,23-24H,3-18H2,1-2H3,(H,27,28);/q;+1/p-1/t19?,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRPSQXPMWXLAU-TVEITMRYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677098 | |
| Record name | Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-21-2 | |
| Record name | Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















